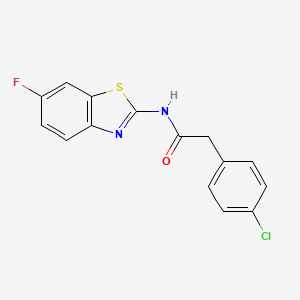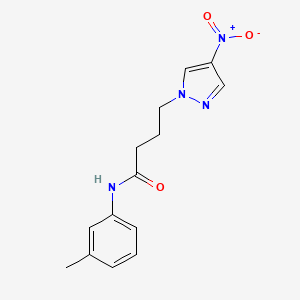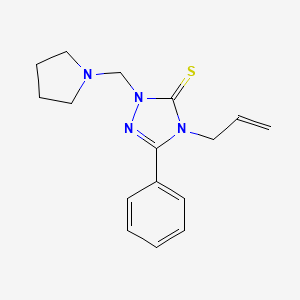![molecular formula C16H10BrN3O2 B11492664 5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11492664.png)
5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole: is a heterocyclic compound that contains a furan ring, a pyrrole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the bromination of furan using bromine in the presence of a catalyst.
Formation of the pyrrole ring: The pyrrole ring can be synthesized through the reaction of aniline with an aldehyde in the presence of an acid catalyst.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a nitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperature and pressure, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furanones.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines.
Substitution: Substitution of the bromine atom can lead to the formation of various substituted furans.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound has shown potential antimicrobial activity against various pathogens.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a potential lead compound for drug development.
Medicine
Drug Development: The compound can be used as a scaffold for the development of new pharmaceuticals.
Diagnostics: It can be used in the development of diagnostic agents.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Electronics: It can be used in the development of organic electronic devices.
Mechanism of Action
The mechanism of action of 5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-chlorofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
- 5-(5-methylfuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
- 5-(5-nitrofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Uniqueness
The presence of the bromine atom on the furan ring makes 5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole unique. This bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the combination of the furan, pyrrole, and oxadiazole rings provides a unique structural framework that can interact with various molecular targets.
Properties
Molecular Formula |
C16H10BrN3O2 |
|---|---|
Molecular Weight |
356.17 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10BrN3O2/c17-14-8-7-13(21-14)16-18-15(19-22-16)11-3-5-12(6-4-11)20-9-1-2-10-20/h1-10H |
InChI Key |
LCJCVZMHHVGMNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-{(2E)-2-[4-(diethylamino)benzylidene]-1-ethylhydrazinyl}-4-methylpyridine-3-carbonitrile](/img/structure/B11492586.png)
![1-Hydroxy-3-(methoxymethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11492598.png)
![9-Nitropyrido[1,2-a]benzimidazole-7-carboxamide](/img/structure/B11492603.png)
![4-fluoro-8-[(4-nitrophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B11492611.png)

![4-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11492628.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11492633.png)




![3-fluoro-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11492666.png)
![[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B11492670.png)
![5-bromo-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}thiophene-2-sulfonamide](/img/structure/B11492671.png)
